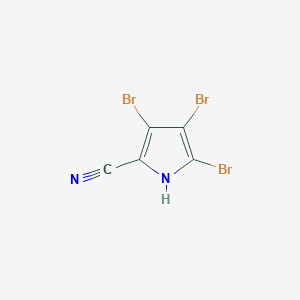

3,4,5-Tribromo-1H-pyrrole-2-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4,5-tribromo-1H-pyrrole-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HBr3N2/c6-3-2(1-9)10-5(8)4(3)7/h10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNNMRLKQCWKDDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(C(=C(N1)Br)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBr3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Derivatization and Structural Modification of 3,4,5 Tribromo 1h Pyrrole 2 Carbonitrile

N-Alkylation and N-Arylation Strategies

The pyrrole (B145914) nitrogen of 3,4,5-tribromo-1H-pyrrole-2-carbonitrile is amenable to substitution reactions, primarily N-alkylation and N-arylation, which are fundamental strategies for introducing structural diversity.

N-Alkylation is typically achieved by treating the pyrrole with an alkyl halide in the presence of a base. rsc.org The acidic proton on the pyrrole nitrogen is readily removed by bases such as potassium hydroxide (B78521) or sodium hydride, generating a nucleophilic pyrrolide anion. This anion then displaces the halide from the alkylating agent in a nucleophilic substitution reaction. Common solvents for this transformation include dimethyl sulfoxide (B87167) (DMSO) or ionic liquids, which can promote high yields and regioselectivity. rsc.orgtcichemicals.com For instance, the potassium salts of pyrrole have been shown to react efficiently with various alkyl halides like iodomethane (B122720) and benzyl (B1604629) bromide in DMSO to yield N-alkylated products. tcichemicals.com

N-Arylation introduces an aryl group onto the pyrrole nitrogen, a transformation often accomplished through copper- or palladium-catalyzed cross-coupling reactions. The Chan-Lam coupling is a particularly mild and effective method, utilizing arylboronic acids as the arylating agent in the presence of a copper(II) catalyst, such as cupric acetate. researchgate.netresearchgate.net This reaction is attractive due to its operational simplicity, often proceeding at room temperature and being tolerant of air. researchgate.net The scope of this reaction is broad, allowing for the N-arylation of various N-H containing heterocycles, and it represents a viable strategy for modifying the 3,4,5-tribromopyrrole core. researchgate.net

| Reaction Type | Reagents & Conditions | Product Type |

| N-Alkylation | Alkyl halide (e.g., R-I, R-Br), Base (e.g., KOH, NaH), Solvent (e.g., DMSO) | N-Alkyl-3,4,5-tribromo-1H-pyrrole-2-carbonitrile |

| N-Arylation (Chan-Lam) | Arylboronic acid (Ar-B(OH)₂), Copper(II) acetate, Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) | N-Aryl-3,4,5-tribromo-1H-pyrrole-2-carbonitrile |

Functional Group Transformations at the C-2 Carbonitrile Position

The carbonitrile group at the C-2 position is a key functional handle that can be converted into a variety of other functionalities, significantly expanding the synthetic utility of the tribromopyrrole scaffold. mdpi.com The primary transformations include hydrolysis to amides or carboxylic acids, and reduction to primary amines.

Hydrolysis of the nitrile can yield either a carboxamide or a carboxylic acid, depending on the reaction conditions. psu.edu Acid-catalyzed hydrolysis, typically by heating with a strong acid like hydrochloric acid, proceeds through an amide intermediate to furnish the corresponding carboxylic acid. researchgate.netorganic-chemistry.org Alkaline hydrolysis, using a base such as sodium hydroxide, initially forms a carboxylate salt, which upon acidification yields the carboxylic acid. researchgate.net Controlled or partial hydrolysis, sometimes using specific reagents or milder conditions, can be employed to isolate the intermediate 3,4,5-tribromo-1H-pyrrole-2-carboxamide. psu.eduacsgcipr.org

Reduction of the nitrile group provides a direct route to the corresponding aminomethylpyrrole. This transformation is a four-electron reduction and can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent such as diethyl ether, followed by an acidic workup. tcichemicals.comwikipedia.org Catalytic hydrogenation, using hydrogen gas over a metal catalyst like palladium, platinum, or Raney nickel, is another effective method for reducing nitriles to primary amines. tcichemicals.comwikipedia.org These reduction methods open pathways to new classes of ligands, building blocks, and biologically active compounds. organic-chemistry.orglibretexts.org

| Starting Group | Transformation | Reagents & Conditions | Product Functional Group |

| -C≡N (Nitrile) | Acid Hydrolysis | H₃O⁺, Heat | -COOH (Carboxylic Acid) |

| -C≡N (Nitrile) | Base Hydrolysis | 1. NaOH, Heat; 2. H₃O⁺ | -COOH (Carboxylic Acid) |

| -C≡N (Nitrile) | Partial Hydrolysis | Controlled H₂O, Acid/Base | -CONH₂ (Amide) |

| -C≡N (Nitrile) | Reduction | 1. LiAlH₄, Ether; 2. H₃O⁺ | -CH₂NH₂ (Primary Amine) |

| -C≡N (Nitrile) | Catalytic Hydrogenation | H₂, Metal Catalyst (Pd, Pt, or Ni) | -CH₂NH₂ (Primary Amine) |

Regioselective Reactions of the Polybrominated Pyrrole Ring System

The three bromine atoms on the pyrrole ring offer multiple sites for cross-coupling reactions, enabling the introduction of carbon or heteroatom substituents. The differing electronic environments of the bromine atoms can be exploited to achieve regioselective functionalization.

The Suzuki cross-coupling reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds between organoboron compounds and organic halides. Research on di- and tribrominated pyrroles has demonstrated that regioselective substitution is highly feasible. For instance, in studies on 2,3,4-tribromopyrrole derivatives, Suzuki coupling occurs preferentially at the most electron-deficient position. Subsequent couplings at the remaining positions can be achieved under different conditions, allowing for the synthesis of di- and triarylsubstituted pyrroles. organic-chemistry.org This stepwise functionalization provides a modular approach to complex molecules. organic-chemistry.org

| Bromopyrrole Substrate | Boronic Acid | Catalyst / Ligand | Base / Solvent | Product | Yield |

| Ethyl 3,4,5-tribromopyrrole-2-carboxylate | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / Tri(2-furyl)phosphane | K₃PO₄ / Toluene, EtOH, H₂O | Ethyl 5-(4-methoxyphenyl)-3,4-dibromopyrrole-2-carboxylate | 65% |

| Ethyl 3,4,5-tribromopyrrole-2-carboxylate | 4-Fluorophenylboronic acid | Pd₂(dba)₃ / Tri(2-furyl)phosphane | K₃PO₄ / Toluene, EtOH, H₂O | Ethyl 5-(4-fluorophenyl)-3,4-dibromopyrrole-2-carboxylate | 61% |

| 4,5-Dibromo-2-nitropyrrole | Phenylboronic acid | Pd₂(dba)₃ / Tri(2-furyl)phosphane | K₃PO₄ / Toluene, EtOH, H₂O | 5-Phenyl-4-bromo-2-nitropyrrole | 86% |

| 4,5-Dibromo-2-nitropyrrole | Thiophene-2-boronic acid | Pd₂(dba)₃ / Tri(2-furyl)phosphane | K₃PO₄ / Toluene, EtOH, H₂O | 5-(Thiophen-2-yl)-4-bromo-2-nitropyrrole | 75% |

Data compiled from studies on related brominated pyrrole systems. organic-chemistry.org

Beyond the Suzuki reaction, other cross-coupling methods can be applied to the tribromopyrrole core to form a diverse array of C-C and C-heteroatom bonds.

The Stille reaction couples the bromopyrrole with an organotin reagent, catalyzed by palladium. researchgate.netmdpi.com It is a highly versatile reaction, tolerant of many functional groups, though the toxicity of tin reagents is a drawback. mdpi.commdpi.com The Sonogashira reaction allows for the introduction of alkyne moieties through the palladium-copper co-catalyzed coupling of the bromopyrrole with a terminal alkyne. wikipedia.org This reaction is fundamental for creating conjugated enyne systems and extending the carbon framework.

For carbon-heteroatom bond formation, the Buchwald-Hartwig amination is a key transformation. organic-chemistry.org This palladium-catalyzed reaction couples the bromopyrrole with a primary or secondary amine to form N-substituted pyrroles. mdpi.commdpi.com This method is exceptionally general for generating aryl-nitrogen bonds and has largely replaced harsher classical methods. mdpi.com

| Coupling Reaction | Coupling Partner | Catalyst System | Typical Product |

| Stille Coupling | Organostannane (R-SnR'₃) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Aryl/Vinyl-substituted pyrrole |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd(0) catalyst, Cu(I) co-catalyst | Alkynyl-substituted pyrrole |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd(0) or Pd(II) catalyst, Phosphine ligand | Amino-substituted pyrrole |

Development of Novel Heterocyclic Scaffolds Incorporating the 3,4,5-Tribromopyrrole Moiety

The 3,4,5-tribromopyrrole moiety serves as an excellent building block for the synthesis of more complex, fused, and polyheterocyclic systems. The functional groups on the pyrrole ring can participate in a variety of cyclization and multicomponent reactions.

One powerful strategy involves using the installed functional groups from cross-coupling reactions to perform subsequent intramolecular cyclizations. For example, a Sonogashira coupling can introduce an alkyne, which can then undergo an acid-catalyzed cyclization with another part of the molecule to form a new fused ring system. Similarly, a pyrrole bearing both a nitrile and an adjacent amino group (formed via reduction or amination) can be a precursor for building fused pyrazine (B50134) rings.

Another approach is the transformation of the nitrile group itself into another heterocyclic ring. For instance, the nitrile can react with an azide (B81097) source (like sodium azide) in a [3+2] cycloaddition to form a tetrazole ring, or with dicyandiamide (B1669379) to construct a triazine ring. These reactions effectively convert the simple pyrrole derivative into a more complex polyheterocyclic structure with potentially novel properties. Furthermore, pyrrole derivatives can participate in 1,3-dipolar cycloaddition reactions to generate fused pyrrolo-heterocycles like indolizines and pyrrolopyrimidines. These strategies highlight the immense potential of using this compound as a scaffold for diversity-oriented synthesis, leading to novel compounds for materials science and medicinal chemistry. rsc.org

Spectroscopic Characterization and Structural Elucidation Techniques for 3,4,5 Tribromo 1h Pyrrole 2 Carbonitrile Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules in solution. For 3,4,5-Tribromo-1H-pyrrole-2-carbonitrile derivatives, ¹H and ¹³C NMR are fundamental for confirming the substitution pattern of the pyrrole (B145914) ring.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, the most characteristic signal would be from the N-H proton of the pyrrole ring. This proton's chemical shift is sensitive to the solvent and concentration, but it generally appears as a broad singlet in the downfield region, often between 8.0 and 12.0 ppm, due to the deshielding effects of the aromatic ring and the electron-withdrawing substituents. Given the complete substitution of the pyrrole ring's carbon atoms, no other signals from ring protons would be expected.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides critical information about the carbon framework. For this compound, five distinct signals are anticipated, corresponding to the four pyrrole ring carbons and the nitrile carbon. The chemical shifts are significantly influenced by the electronegative bromine atoms and the cyano group. The carbon atoms bonded to bromine (C3, C4, C5) are expected to be shifted to higher field strengths compared to unsubstituted pyrrole carbons due to the heavy atom effect, while the electron-withdrawing nature of the substituents will also play a role. The nitrile carbon (C≡N) typically resonates in the range of 110-125 ppm. nih.gov The C2 carbon, attached to the nitrile group, will also be significantly deshielded.

A study on related pyrrole derivatives provides a basis for predicting the chemical shifts. For instance, in various substituted pyrroles, the carbon atoms of the ring resonate at distinct frequencies depending on the electronic nature of the substituents. nih.gov

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Atom | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | N-H | 8.0 - 12.0 | Broad Singlet | Shift is solvent and concentration dependent. |

| ¹³C | C2 | 125 - 135 | Singlet | Attached to the electron-withdrawing CN group. |

| ¹³C | C3 | 95 - 105 | Singlet | Shielded by bromine, deshielded by adjacent groups. |

| ¹³C | C4 | 90 - 100 | Singlet | Shielded by two adjacent bromine atoms. |

| ¹³C | C5 | 100 - 110 | Singlet | Shielded by bromine, adjacent to the NH group. |

| ¹³C | C≡N | 110 - 125 | Singlet | Characteristic chemical shift for a nitrile carbon. |

Mass Spectrometry (MS) in Structural Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. For this compound, the presence of three bromine atoms results in a highly characteristic isotopic pattern for the molecular ion peak.

Due to the nearly equal natural abundance of the bromine isotopes, ⁷⁹Br and ⁸¹Br, a compound containing three bromine atoms will exhibit a distinctive cluster of peaks for the molecular ion (M, M+2, M+4, M+6) with a relative intensity ratio of approximately 1:3:3:1. This pattern is a definitive indicator of the presence of three bromine atoms in the molecule. youtube.comdocbrown.info

Electron impact (EI) ionization would likely lead to significant fragmentation. Common fragmentation pathways for halogenated heterocycles involve the loss of bromine atoms (as Br• radicals) or the elimination of HBr. researchgate.net The fragmentation of the nitrile group could also occur, leading to the loss of a CN radical. The high-resolution mass spectrum (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the molecular formula with high confidence.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Notes |

| [M]⁺, [M+2]⁺, [M+4]⁺, [M+6]⁺ | [C₅HBr₃N₂]⁺ | Molecular ion cluster with characteristic 1:3:3:1 intensity ratio. |

| [M-Br]⁺ | [C₅HBr₂N₂]⁺ | Loss of one bromine atom. |

| [M-2Br]⁺ | [C₅HBrN₂]⁺ | Loss of two bromine atoms. |

| [M-3Br]⁺ | [C₅HN₂]⁺ | Loss of all three bromine atoms. |

| [M-CN]⁺ | [C₄HBr₃N]⁺ | Loss of the nitrile group. |

| [M-HBr]⁺ | [C₅Br₂N₂]⁺ | Loss of hydrogen bromide. |

Vibrational Spectroscopy (IR, Raman) for Structural Confirmation

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. youtube.com

IR Spectroscopy: The IR spectrum of this compound is expected to show a sharp, moderately intense absorption band for the C≡N stretch, typically in the region of 2220-2260 cm⁻¹. The N-H stretching vibration of the pyrrole ring will appear as a band in the region of 3200-3500 cm⁻¹, which may be broadened due to hydrogen bonding in the solid state. The C-Br stretching vibrations will occur in the fingerprint region, generally below 700 cm⁻¹. The pyrrole ring itself will have several characteristic stretching and bending vibrations. Studies on similar substituted pyrroles have shown these ring vibrations to be sensitive to the nature and position of the substituents. nih.govnih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C≡N stretch is also expected to be a strong and sharp band in the Raman spectrum. The symmetric vibrations of the pyrrole ring are often more intense in the Raman spectrum than in the IR spectrum. The C-Br bonds will also give rise to Raman signals. For related pyrrole compounds, Raman spectroscopy has been effectively used to characterize the vibrational modes of the ring. researchgate.net

Interactive Data Table: Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| N-H | Stretching | 3200 - 3500 | Weak | Medium to Broad (IR) |

| C≡N | Stretching | 2220 - 2260 | 2220 - 2260 | Medium to Sharp |

| C=C (Pyrrole) | Stretching | 1500 - 1600 | 1500 - 1600 | Medium |

| C-N (Pyrrole) | Stretching | 1300 - 1400 | 1300 - 1400 | Medium |

| C-Br | Stretching | < 700 | < 700 | Strong |

X-ray Crystallography for Solid-State Structure Determination

This technique would confirm the planarity of the pyrrole ring and provide the exact positions of the three bromine atoms and the nitrile group. Furthermore, it would reveal intermolecular interactions in the solid state, such as hydrogen bonding involving the N-H group and potentially halogen bonding involving the bromine atoms. Such interactions are crucial for understanding the packing of the molecules in the crystal lattice. The crystal structures of numerous heterocyclic compounds, including brominated derivatives, have been determined, providing a solid basis for comparison. researchgate.netacs.org For instance, X-ray analysis has been used to confirm the structures of various brominated spiro-indoline and pyrazole (B372694) derivatives. researchgate.netacs.org A potential challenge could be X-ray-induced debromination, which has been observed in some brominated organic compounds. nih.gov

Mechanistic Investigations and Reaction Pathway Analysis

Reaction Mechanism Elucidation for Halogenation and Cyanation of Pyrroles

The formation of 3,4,5-Tribromo-1H-pyrrole-2-carbonitrile from a pyrrole (B145914) starting material proceeds through a sequence of electrophilic aromatic substitution reactions. Pyrrole is an electron-rich aromatic heterocycle that readily reacts with electrophiles. onlineorganicchemistrytutor.compearson.com The lone pair of electrons on the nitrogen atom is delocalized into the five-membered ring, significantly increasing its nucleophilicity compared to benzene. pearson.com

The synthesis of the target compound likely begins with the introduction of the nitrile group at the C2 position to form 1H-pyrrole-2-carbonitrile. This can be achieved through various methods, such as the reaction of pyrrole with chlorosulfonyl isocyanate followed by treatment with dimethylformamide (DMF). researchgate.net

Subsequent bromination of 1H-pyrrole-2-carbonitrile leads to the formation of the tribrominated product. The mechanism for the bromination of pyrrole is a classic electrophilic aromatic substitution. The reaction proceeds via a positively charged intermediate, often referred to as a sigma complex or arenium ion, which is stabilized by resonance. onlineorganicchemistrytutor.com The stability of this intermediate dictates the position of substitution. For pyrrole itself, electrophilic attack occurs preferentially at the C2 or C5 positions due to the greater delocalization of the positive charge in the resulting intermediate. onlineorganicchemistrytutor.com

The tribromination likely proceeds stepwise:

First Bromination: The first bromine atom will preferentially substitute at the C5 position, which is the most activated position remote from the deactivating cyano group.

Second Bromination: The second bromine atom will then add to the C4 position. At this stage, the ring is further deactivated by the presence of one cyano and one bromo substituent.

Third Bromination: The final bromine atom substitutes at the last available position, C3, to yield this compound. This last step would be the most difficult due to the cumulative deactivating effect of the three electron-withdrawing groups (one nitrile and two bromines).

1H-pyrrole-2-carbonitrile + 3 Br₂ → this compound + 3 HBr

The reaction is typically carried out using a brominating agent such as elemental bromine (Br₂) in a suitable solvent.

| Step | Reactant | Reagent | Intermediate | Product |

| Cyanation | 1H-Pyrrole | Chlorosulfonyl isocyanate, DMF | - | 1H-Pyrrole-2-carbonitrile |

| Bromination 1 | 1H-Pyrrole-2-carbonitrile | Br₂ | 5-Bromo-1H-pyrrole-2-carbonitrile | 5-Bromo-1H-pyrrole-2-carbonitrile |

| Bromination 2 | 5-Bromo-1H-pyrrole-2-carbonitrile | Br₂ | 4,5-Dibromo-1H-pyrrole-2-carbonitrile | 4,5-Dibromo-1H-pyrrole-2-carbonitrile |

| Bromination 3 | 4,5-Dibromo-1H-pyrrole-2-carbonitrile | Br₂ | This compound | This compound |

| Table 1: Proposed Reaction Pathway for the Synthesis of this compound |

Understanding Regioselectivity and Stereoselectivity in Derivatization Reactions

Regioselectivity:

The regioselectivity of the bromination of 1H-pyrrole-2-carbonitrile is governed by a combination of electronic and steric effects.

Electronic Effects: The nitrogen atom of the pyrrole ring is a powerful electron-donating group, activating all positions of the ring towards electrophilic attack. The cyano group at C2 is an electron-withdrawing group, which deactivates the ring, particularly the adjacent C3 position. The directing influence of the activating nitrogen atom generally outweighs the deactivating effect of the nitrile group, but the latter still modulates the regiochemical outcome. In the initial bromination of 1H-pyrrole-2-carbonitrile, the C5 position is the most electronically favored site for electrophilic attack. This is because the positive charge in the sigma complex intermediate can be effectively delocalized onto the nitrogen atom without being in close proximity to the electron-withdrawing cyano group. Attack at C4 is the next most favorable, while attack at C3 is the least favorable due to the strong deactivating inductive effect of the adjacent cyano group. As more bromine atoms are added to the ring, their electron-withdrawing inductive effects further deactivate the remaining positions, but the substitution pattern is established by the initial directing effects.

Steric Effects: Steric hindrance can also play a role in directing the substitution, although it is generally of secondary importance to electronic effects in the halogenation of pyrroles unless very bulky substituents are present. youtube.com In the case of 1H-pyrrole-2-carbonitrile, the cyano group is relatively small, and the initial substitution at the remote C5 position is sterically unhindered. Subsequent substitutions at C4 and C3 are also feasible from a steric standpoint.

The observed formation of this compound is thus a logical outcome based on the established principles of electrophilic substitution on substituted pyrroles.

Stereoselectivity:

The synthesis of this compound does not involve the formation of any new chiral centers in the final aromatic product. The pyrrole ring is planar, and the substitution reactions occur on this planar framework. Therefore, stereoselectivity is not a factor in the derivatization reactions leading to this compound.

| Substitution Position | Electronic Factors | Steric Factors | Predicted Outcome |

| C5 | Activated by N, least deactivated by CN | Unhindered | Major initial monosubstitution product |

| C4 | Activated by N, moderately deactivated by CN | Unhindered | Second substitution position |

| C3 | Activated by N, most deactivated by CN | Adjacent to CN | Final substitution position |

| Table 2: Analysis of Regioselectivity in the Bromination of 1H-Pyrrole-2-carbonitrile |

Kinetic Studies of Relevant Transformations

Detailed kinetic studies specifically for the tribromination of 1H-pyrrole-2-carbonitrile are not extensively reported in the scientific literature. However, general kinetic trends for the halogenation of pyrroles and other activated aromatic compounds can be inferred.

The electrophilic bromination of pyrrole is known to be a very fast reaction, often leading to polysubstitution. acs.org The rate of reaction is dependent on the concentration of both the pyrrole substrate and the brominating agent. The presence of an electron-withdrawing group, such as the nitrile group in 1H-pyrrole-2-carbonitrile, would be expected to decrease the rate of bromination compared to unsubstituted pyrrole.

A hypothetical rate law for the initial bromination step could be proposed as:

Rate = k[1H-pyrrole-2-carbonitrile][Br₂]

Where k is the rate constant. Each subsequent bromination step would have a progressively smaller rate constant (k₁ > k₂ > k₃) due to the increasing deactivation of the pyrrole ring by the addition of electron-withdrawing bromine atoms.

Kinetic investigations into the bromination of other substituted aromatic compounds have shown that the reaction rate is sensitive to the nature of the substituent and the reaction conditions, including the solvent and temperature. rsc.orgrsc.org For a comprehensive understanding of the formation of this compound, detailed kinetic studies would be required to determine the individual rate constants for each bromination step and to quantify the influence of the substituents on the reaction rate. Such studies would likely involve techniques such as stopped-flow spectroscopy or competition experiments to measure the rates of these rapid reactions.

Theoretical and Computational Chemistry Studies of 3,4,5 Tribromo 1h Pyrrole 2 Carbonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, used to investigate the electronic structure of molecules. By approximating the many-electron Schrödinger equation, DFT can accurately predict molecular geometries, electronic properties such as orbital energies (HOMO/LUMO), and reactivity descriptors like electrostatic potential maps. Such calculations would be invaluable for understanding the influence of the three bromine atoms and the nitrile group on the aromaticity and reactivity of the pyrrole (B145914) ring in 3,4,5-Tribromo-1H-pyrrole-2-carbonitrile.

Despite the power of this method, there are no specific DFT studies in the available literature for this compound. For context, DFT has been employed to study other pyrrole derivatives, for instance, to understand molecular stability and tautomeric equilibria in substituted 1H-pyrrol-3-ol type compounds. These studies help to elucidate structural and electronic properties, but similar detailed analyses for this compound are not present in the reviewed literature.

Table 6.1.1: Predicted Electronic Properties of this compound using DFT

| Property | Value |

|---|---|

| HOMO Energy | Data not available in searched literature |

| LUMO Energy | Data not available in searched literature |

| Dipole Moment | Data not available in searched literature |

| Electron Affinity | Data not available in searched literature |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed view of conformational changes, molecular flexibility, and intermolecular interactions. For this compound, MD simulations could reveal the rotational dynamics of the nitrile group, the vibrational modes of the pyrrole ring, and how the molecule interacts with solvents or biological macromolecules.

Currently, there are no published molecular dynamics simulation studies specifically for this compound. Research on other pyrrole-based systems has utilized MD simulations to evaluate ligand-enzyme dynamics and to understand the stability of binding orientations in protein-ligand complexes. For example, simulations have been run on 4-fluoropyrrolidine-2-carbonitrile (B8495706) derivatives to assess their stability when bound to enzymes. This highlights the potential of MD to probe the dynamic behavior of pyrrole structures, although such work has not been extended to the tribromo-substituted carbonitrile.

Table 6.2.1: Conformational Properties of this compound from Molecular Dynamics

| Parameter | Description | Value |

|---|---|---|

| Rotational Barriers | Energy barrier for rotation around key bonds | Data not available in searched literature |

| Dominant Conformations | Most frequently observed molecular shapes | Data not available in searched literature |

Quantum Chemical Approaches to Spectroscopic Properties Prediction

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption wavelengths. Methods like Time-Dependent Density Functional Theory (TD-DFT) can be used to simulate electronic spectra, while calculations of nuclear shielding tensors can predict NMR spectra. These predictions are vital for confirming the structure of newly synthesized compounds and for understanding their spectroscopic signatures.

A review of scientific databases reveals no specific quantum chemical predictions of the spectroscopic properties for this compound. In related research, quantum chemistry has been used to predict the spectroscopic parameters of the parent pyrrole molecule and its isomers, showing good agreement with experimental data. chemicalbook.com For instance, calculated rotational constants and dipole moments for pyrrole have been accurately determined, demonstrating the reliability of these methods for the broader class of pyrrole compounds. chemicalbook.com

Table 6.3.1: Predicted Spectroscopic Data for this compound

| Spectrum Type | Predicted Peaks/Shifts |

|---|---|

| ¹H NMR | Data not available in searched literature |

IR Spectroscopy | Data not available in searched literature | | UV-Vis Spectroscopy | Data not available in searched literature |

Computational Modeling of Reaction Pathways

Computational modeling can be used to map out the potential energy surfaces of chemical reactions, allowing for the determination of transition states, activation energies, and reaction mechanisms. This is particularly useful for understanding the synthesis of complex molecules and for predicting their chemical stability and degradation pathways. For this compound, such models could elucidate its formation mechanism and its reactivity towards various reagents.

There is no literature available detailing the computational modeling of reaction pathways specifically for this compound. However, computational studies have been conducted on the reaction chemistry of the basic pyrrole structure, for example, investigating its oxidation pathways. These studies propose formation routes and calculate reaction rate coefficients, providing a framework for how similar investigations could be applied to more complex derivatives like the tribromo-carbonitrile variant.

Table 6.4.1: Calculated Reaction Parameters for this compound

| Reaction Type | Transition State Energy | Activation Energy (Ea) |

|---|---|---|

| Electrophilic Aromatic Substitution | Data not available in searched literature | Data not available in searched literature |

| Nucleophilic Addition to Nitrile | Data not available in searched literature | Data not available in searched literature |

Applications and Advanced Research Directions of 3,4,5 Tribromo 1h Pyrrole 2 Carbonitrile Analogs

Antimicrobial Research Applications

The pyrrole (B145914) moiety is a fundamental structural component in numerous natural and synthetic compounds that exhibit a wide range of pharmacological activities, including antibacterial properties. nih.govresearchgate.net Pyrrole derivatives are recognized for their potential as antibacterial, antifungal, and antiviral agents. nih.govresearchgate.netnih.govresearchgate.net The exploration of analogs of 3,4,5-tribromo-1H-pyrrole-2-carbonitrile is a key area of antimicrobial research, aimed at addressing the challenge of rising antibiotic resistance. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies in Antibacterial Development

Structure-activity relationship (SAR) studies are crucial for optimizing the antibacterial potency of this compound analogs. These studies involve systematically modifying the chemical structure of the parent compound and evaluating the resulting impact on antibacterial activity.

Key findings from SAR studies on related bromopyrrole and pyrrole-carbonitrile structures include:

Halogenation: The presence and pattern of halogen substituents on the pyrrole ring are critical for activity. For instance, in phakellin-type alkaloids, analogs with dibromo substitutions demonstrated greater activity in biofilm inhibition than those with monobromo substitutions. nih.gov

Substituents at Position 1: Modifications at the N1 position of the pyrrole ring can significantly influence antibacterial efficacy. The introduction of various arylmethyl groups has been explored to modulate activity against strains like Staphylococcus sp. nih.gov

Side Chains and Functional Groups: The nature of the side chains and functional groups attached to the pyrrole core plays a vital role. For example, the introduction of a 4-amino-4H-1,2,4-triazole-3-thiol moiety to a dimethyl-1H-pyrrole scaffold resulted in high activity against P. aeruginosa. derpharmachemica.com Conversely, replacing it with a 1,3,4-thiadiazol-2-amine group led to high activity against C. albicans. scispace.com

The Cyano Group: In pyrrole-3-carbonitrile derivatives, the carbonitrile group is a key pharmacophore that contributes to the molecule's biological activity profile. nih.gov Similarly, for 4-diazo-pyrazole-5-carboxamides, the charged diazo group is considered crucial for both Gram-positive and Gram-negative antibacterial activities. nih.gov

The following table summarizes the antibacterial activity of selected pyrrole derivatives, illustrating key SAR insights.

| Compound/Analog Class | Key Structural Features | Target Organism(s) | Activity/MIC | Source(s) |

| Phallusialides A and B | Novel pyrrole alkaloids | MRSA, Escherichia coli | MIC: 32 and 64 μg/mL | nih.gov |

| Streptopyrroles B and C | Novel alkaloids from Streptomyces zhaozhouensis | Staphylococcus aureus, Bacillus subtilis, Micrococcus luteus | MIC: 0.7 to 2.9 μM | nih.gov |

| Pyrrole-3-carboxaldehyde derivatives | Substituted at C2 with pyridine (B92270) and thiophene | Pseudomonas putida | MIC: 16 µg/mL | nih.gov |

| ENBHEDPC | 1H-pyrrole-2-carboxylate derivative | Mycobacterium tuberculosis H37Rv | MIC: 0.7 µg/mL | nih.gov |

Enzyme Inhibition Studies (e.g., DNA Gyrase, Sortase A)

The antibacterial effects of many compounds are achieved through the inhibition of essential bacterial enzymes. Analogs of this compound are being investigated as inhibitors of several key bacterial enzymes.

DNA Gyrase: This enzyme is a type II topoisomerase that is essential for bacterial DNA replication, and it is a well-established target for antibiotics. A pyrrole-2-carboxamide derivative, specifically 2-[4-[(3-bromo-4-chloro-5-methyl-1H-pyrrole-2-carbonyl)amino]-3-methoxy-1-piperidyl]-4-(3-methyl-3H-1,2,4-triazol-5-yl)thiazole-5-carboxylic acid, has been identified as a potent inhibitor of DNA gyrase, with a 50% inhibitory concentration (IC50) value of less than 5 nM. nih.gov This demonstrates that the brominated pyrrole scaffold can be effectively utilized to design powerful inhibitors of this critical bacterial enzyme.

Sortase A: Sortase A is a transpeptidase found in Gram-positive bacteria that anchors surface proteins to the cell wall peptidoglycan. These surface proteins are often virulence factors, playing roles in adhesion, invasion, and immune evasion. Inhibition of Sortase A can therefore reduce the pathogenicity of these bacteria. While direct inhibition by this compound analogs is an active area of research, the broader class of pyrrole derivatives is being explored for this purpose.

Anti-parasitic Research Applications

The structural framework of pyrrole is found in compounds with a wide array of bioactivities, including potential anti-parasitic applications. researchgate.netnih.gov The development of novel anti-parasitic agents is a global health priority, and analogs of this compound represent a promising chemical space for exploration. Research in this area is focused on screening these compounds against various parasites and elucidating their mechanisms of action.

Exploration in Other Biological Activity Areas (e.g., Anti-inflammatory, Antifouling)

Beyond their antimicrobial properties, analogs of this compound are being investigated for other valuable biological activities.

Anti-inflammatory Activity: Pyrrole-containing compounds are well-represented among non-steroidal anti-inflammatory drugs (NSAIDs). nih.govmdpi.com The mechanism of action for many of these is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoenzyme, which is involved in the inflammatory response. mdpi.com Fused pyrrole derivatives, such as pyrrolopyridines, have shown promising anti-inflammatory activity and have been studied for their ability to inhibit pro-inflammatory cytokines. mdpi.com Docking studies have suggested that these molecules can bind effectively within the COX-2 active site. mdpi.com

Antifouling Activity: Marine biofouling, the accumulation of organisms on submerged surfaces, is a significant problem for maritime industries. Many natural products from marine organisms, including bromopyrrole alkaloids, exhibit potent antifouling properties. These compounds can deter the settlement of fouling organisms at non-toxic concentrations. The research into this compound analogs as antifouling agents is driven by the need for environmentally benign alternatives to toxic traditional antifouling paints.

Potential in Materials Science and Organic Electronics Research

The unique electronic properties of the pyrrole ring make it a valuable building block for advanced materials. digitellinc.com Analogs of this compound are being explored for their potential in materials science and organic electronics.

Organic Semiconductors: Pyrrole-based organic semiconducting materials are of interest for applications in organic electronics. digitellinc.com The electron-rich nature of the pyrrole ring, combined with the ability to modify its properties through substitution, makes it suitable for creating materials for organic thin-film transistors (OTFTs) and other electronic devices. Thieno[3,2-b]pyrrole, an S,N-heteroacene, is noted as a good building block for such materials due to its electron density and modifiable NH group. digitellinc.com The introduction of bromine atoms in this compound can further tune the electronic properties of the resulting materials, potentially leading to new functionalities.

Role as Synthetic Intermediates for Complex Natural Product Synthesis

The halogenated pyrrole framework, particularly brominated structures analogous to this compound, serves as a crucial building block in the total synthesis of a variety of complex and biologically active natural products, many of which are derived from marine organisms. chim.it The strategic incorporation of bromine atoms on the pyrrole ring not only mimics the structures of these natural products but also provides synthetic handles for further chemical transformations, such as cross-coupling reactions. psu.edu

One prominent family of marine natural products synthesized using brominated pyrrole intermediates is the lamellarins . chim.it These compounds typically feature a 3,4-diarylpyrrole core with carbonyl groups at the 2- and 5-positions. psu.edu For instance, the synthesis of lamellarin Q was achieved starting from an N-TIPS-substituted pyrrole. This starting material underwent a three-fold bromination to yield a tribromide, which was then selectively lithiated at the C-2 position and treated with methyl chloroformate. The resulting 3,4-dibrominated pyrrole-2-carboxylate served as a key intermediate for subsequent Stille cross-coupling reactions to introduce the required aryl groups, ultimately leading to the natural product after desilylation. chim.it A similar strategy, commencing with the regioselective 3,4-dibromination of an N-TIPS-pyrrole, was employed to create a key intermediate for the synthesis of lamellarins O and the formal synthesis of lukianol A . psu.edu

Brominated pyrroles are also fundamental to the synthesis of various pyrrole-2-carboxamide alkaloids found in marine sponges. chim.it Natural products like longamide , longamide B , and hanishin are characterized by a 4,5-dibromopyrrole-2-carboxamide structure. chim.it A synthetic approach to these molecules involved the initial acylation of 1H-pyrrole at the C-2 position, followed by a highly regioselective two-fold bromination with molecular bromine to yield a 4,5-dibrominated pyrrole. This intermediate was then coupled with an appropriate amino component to construct the final natural products. chim.it

Furthermore, the synthesis of other complex alkaloids such as oroidin (B1234803) , sceptrin (B1680891) , and ageliferin (B1246841) relies on brominated pyrrole precursors. psu.eduresearchgate.net The synthesis of sceptrin and ageliferin has been accomplished from a common intermediate derived from the coupling of two pyrrole units. psu.edu The biosynthesis of these pyrrole-imidazole alkaloids is believed to be initiated by the transfer of a halogenated pyrrolyl-2-carboxyl unit to an amino acid like L-arginine. researchgate.net Synthetic chemists have mimicked this by using reagents like 4,5-dibromo-2-trichloroacetylpyrrole for the chemoselective acylation of aminoimidazole moieties to construct the core structure of oroidin and related compounds. psu.edu

The versatility of brominated pyrroles as synthons is highlighted in the following table, which summarizes their application in the synthesis of various natural products.

| Natural Product | Key Brominated Pyrrole Intermediate | Type of Synthesis |

| Lamellarin Q | N-TIPS-3,4,5-tribromopyrrole derivative | Total Synthesis |

| Lamellarin O | N-TIPS-3,4-dibromopyrrole-2-carboxylate | Total Synthesis |

| Lukianol A | N-TIPS-3,4-dibromopyrrole-2-carboxylate | Formal Synthesis |

| Longamide | 4,5-Dibromo-1H-pyrrole-2-carbonyl derivative | Total Synthesis |

| Oroidin | 4,5-Dibromo-2-trichloroacetylpyrrole | Total Synthesis |

| Dispacamide | Brominated pyrrole-2-carboxylic acid derivative | Total Synthesis |

These examples underscore the strategic importance of brominated pyrrole-2-carbonitrile (B156044) analogs and related derivatives as versatile intermediates. Their controlled synthesis and functionalization are pivotal in the laboratory construction of intricate natural products, enabling further investigation of their biological properties. chim.itpsu.edu

Future Perspectives in Pyrrole-Based Chemical Compound Research

The field of pyrrole-based chemical research continues to evolve, driven by the persistent need for novel compounds with unique biological activities and material properties. numberanalytics.commdpi.com The pyrrole scaffold is recognized as a "privileged structure" in medicinal chemistry, and its derivatives are expected to remain a focal point for drug discovery and development in the coming years. nih.govnih.gov

Future research is anticipated to advance in several key directions:

Sustainable and Green Synthesis: A significant trend in chemical synthesis is the development of more environmentally benign methodologies. numberanalytics.com Future efforts will likely focus on creating pyrrole derivatives through sustainable processes, such as microwave-assisted synthesis, the use of recyclable organocatalysts, and multicomponent reactions that reduce waste and energy consumption. researchgate.net Developing greener methods for halogenation and other functionalization reactions will also be a priority. numberanalytics.com

New Materials Science Applications: Pyrrole-containing polymers and materials are being actively investigated for their potential in optoelectronic devices and other advanced applications. numberanalytics.com Research into new pyrrole-based dyes, semiconductors, and conjugated polymers is expected to expand, aiming to tailor their electronic and photophysical properties for specific technological needs. numberanalytics.comnih.gov

Advanced Medicinal Chemistry and Drug Discovery: The pyrrole nucleus is a key pharmacophore in numerous drugs, and its potential is far from exhausted. nih.govresearchgate.net Future medicinal chemistry research will focus on:

Combating Antimicrobial Resistance: With the rise of multi-drug resistant bacteria, there is an urgent need for new antibacterial agents. mdpi.com Pyrrole derivatives represent a promising class of compounds for the development of new antibiotics. mdpi.com

Targeted Therapies: The design of pyrrole-based compounds that act on specific biological targets, such as protein kinases or viral enzymes, is a major area of contemporary research. nih.govmdpi.com This approach aims to develop more effective and less toxic treatments for diseases like cancer and viral infections. nih.gov

Combinatorial Biosynthesis: Advances in understanding the enzymatic machinery behind natural product biosynthesis could enable the "combinatorial biosynthesis" of novel pyrrole analogs by manipulating the biosynthetic pathways. researchgate.net

Expansion of Chemical Space: The development of novel synthetic methods, including C-H activation and functionalization, will continue to expand the accessible chemical space of pyrrole derivatives. numberanalytics.com This will allow chemists to create increasingly complex and diverse molecular architectures, leading to the discovery of compounds with unprecedented properties. nih.gov

The convergence of synthetic innovation, a deeper understanding of biological targets, and a commitment to sustainable practices will ensure that pyrrole-based compounds remain at the forefront of chemical research for years to come. numberanalytics.comnumberanalytics.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 3,4,5-Tribromo-1H-pyrrole-2-carbonitrile, and how can reaction conditions be optimized?

- Methodology : Cyclization reactions using precursors like 2-amino-1H-pyrrole derivatives with carbonitriles under acidic conditions (e.g., acetic acid) are typical. Optimization involves adjusting molar ratios (e.g., 1:1.2 pyrrole to brominating agent), temperature (80–120°C), and reaction time (6–12 hours) to improve yields (≥65%) .

- Key Data : IR spectroscopy (νmax = 2218–2221 cm<sup>-1</sup> for C≡N stretch) and <sup>1</sup>H/<sup>13</sup>C NMR confirm nitrile incorporation and bromine substitution patterns .

Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?

- Methodology : Multi-nuclear NMR (e.g., <sup>1</sup>H, <sup>13</sup>C, <sup>11</sup>B for bromine environment), IR (C≡N and C-Br stretches), and mass spectrometry (HRMS for molecular ion validation). X-ray diffraction resolves regioselectivity ambiguities .

- Example : In a related pyrrole-3-carbonitrile derivative, <sup>1</sup>H NMR showed aromatic protons at δ 6.8–7.2 ppm, while <sup>13</sup>C NMR confirmed nitrile at δ 118–120 ppm .

Advanced Research Questions

Q. How can X-ray crystallography combined with SHELX software resolve the crystal structure of this compound?

- Methodology :

Collect single-crystal data (Mo-Kα radiation, λ = 0.71073 Å).

Use SHELXT for structure solution via direct methods.

Refine with SHELXL, incorporating anisotropic displacement parameters for bromine atoms.

- Key Data : For a monoclinic analog (P21/c), lattice parameters include a = 17.527 Å, b = 9.6576 Å, c = 14.237 Å, β = 106.92°, and Z = 8 .

Q. What strategies address contradictory spectral data during structural elucidation (e.g., ambiguous NOE or coupling constants)?

- Methodology :

- Combine DFT calculations (e.g., B3LYP/6-31G*) to predict NMR shifts and compare with experimental data.

- Use <sup>1</sup>H-<sup>13</sup>C HSQC/HMBC to resolve connectivity conflicts.

- Case Study : For a pyrrole-carbonitrile derivative, DFT-predicted δ<sup>13</sup>C (nitrile) = 119 ppm matched experimental data, resolving misassignments .

Q. How can hydrogen bonding patterns and graph set analysis predict supramolecular behavior in crystals?

- Methodology : Apply Etter’s rules to classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions). Use Mercury (CCDC) to visualize packing motifs.

- Example : In a related compound, N-H···N≡C interactions formed R2<sup>2</sup>(8) rings, stabilizing layered packing .

Design an experimental workflow to evaluate the antitumor activity of this compound.

- Methodology :

In vitro screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination.

Mechanistic studies : Flow cytometry for apoptosis (Annexin V/PI staining) and ROS generation assays.

SAR analysis : Compare with analogs (e.g., 5-fluoro or 3-chloro derivatives) to identify critical substituents .

Q. How can regioselectivity challenges in bromination be addressed during synthesis?

- Methodology :

- Use directing groups (e.g., –CN) to favor C-3/C-5 bromination.

- Optimize solvent polarity (e.g., DMF vs. DCM) to control electrophilic substitution pathways.

- Data : In a pyrrole-2-carbonitrile derivative, bromination at C-3/C-5 achieved >90% selectivity in DMF at 100°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.